

# Comprehensive Application Notes: Derazantinib Patient Selection & FGFR2 Alteration Testing Protocols

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## Compound Focus: Derazantinib

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## Introduction to FGFR2 Biology & Oncogenic Signaling

The **Fibroblast Growth Factor Receptor 2 (FGFR2)** is a transmembrane receptor tyrosine kinase encoded on chromosome 10q26 that plays crucial roles in regulating cell proliferation, differentiation, migration, and angiogenesis. In normal physiology, FGFR2 activation occurs through tightly regulated binding of FGF ligands, leading to transient receptor dimerization and phosphorylation. However, in cancer, **genomic alterations** to FGFR2 result in constitutive ligand-independent activation of downstream signaling pathways, driving oncogenesis through multiple mechanisms. The FGFR2 gene contains over 25 isoforms generated through alternative splicing, which adds complexity to its regulation and function in different tissue types [1].

The primary **alteration types** observed in FGFR2 include fusions, amplifications, and point mutations, each with distinct structural and functional consequences. **FGFR2 fusions** result from chromosomal rearrangements that typically preserve the kinase domain while replacing the N-terminal extracellular domain with partner genes, leading to ligand-independent dimerization and constitutive activation. More than 150 fusion partners have been identified in cholangiocarcinoma, with BICC1 being the most common, followed by TACC2, CTNNA3, and KIAA1217 [1] [2]. **FGFR2 amplifications** cause protein overexpression through increased gene copy number, while **activating mutations** (such as S252W, N549K,

and C382R) typically affect residues in the extracellular or kinase domains, enhancing receptor dimerization or catalytic activity [3] [2].

The **downstream signaling pathways** activated by aberrant FGFR2 include MAPK, PI3K/AKT, STAT, and PLC/PKC, which collectively promote cell survival, proliferation, and metabolic reprogramming. This constitutive signaling creates **oncogene addiction** in tumor cells, making them particularly vulnerable to FGFR2 inhibition. Research has demonstrated that FGFR2 alterations occur with varying frequencies across different malignancies, with highest incidence in intrahepatic cholangiocarcinoma (10-20%), followed by breast cancer, gastric/esophageal cancer, and endometrial cancer [1] [2]. This tissue-specific distribution of alteration types has important implications for patient selection and diagnostic testing strategies.

## Derazantinib Profile & Clinical Evidence

### Drug Characteristics & Mechanism of Action

**Derazantinib** is an investigational, orally bioavailable small molecule inhibitor with potent activity against FGFR1, FGFR2, and FGFR3 kinases. The compound functions as a **competitive ATP antagonist** that binds to the kinase domain of FGFR receptors, preventing phosphorylation and subsequent activation of downstream signaling pathways. Preclinical studies have demonstrated that **derazantinib** effectively suppresses proliferation in cancer cell lines harboring FGFR genetic alterations, including fusions, amplifications, and mutations [4]. The drug's selectivity profile contributes to its therapeutic window, though it maintains activity against some non-FGFR kinases, which may influence both efficacy and toxicity.

**Derazantinib's** pharmacological properties include favorable oral bioavailability and sustained target engagement, allowing for once-daily dosing at 300 mg. The drug exhibits **concentration-dependent inhibition** of FGFR2 autophosphorylation and downstream signaling, with preclinical models showing tumor regression in FGFR2-driven xenografts. Unlike some selective FGFR inhibitors that induce characteristic hyperphosphatemia due to FGFR1 inhibition, **derazantinib's** toxicity profile appears somewhat distinct, though common class effects including fatigue, gastrointestinal disturbances, and elevated liver enzymes may still occur [4].

### Clinical Efficacy Evidence

The **FIDES-01 study** (NCT03230318) is an ongoing phase 2 trial evaluating **derazantinib** in patients with inoperable or advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 alterations. This trial features two separate cohorts: Cohort 1 for patients with FGFR2 fusions and Cohort 2 for those with FGFR2 mutations or amplifications. In a preplanned interim analysis of Cohort 2, **derazantinib** demonstrated significant antitumor activity, meeting the prespecified threshold to proceed to full enrollment [4].

Table 1: Clinical Efficacy of **Derazantinib** in FIDES-01 Study (Cohort 2)

Efficacy Parameter	Results (Interim Analysis)
Number of Evaluable Patients	14
Primary Endpoint Met	Yes ( $\geq 8$ patients with PFS $\geq 3$ months)
Disease Control Rate (DCR)	79%
Best Response	1 confirmed CR, 1 unconfirmed PR, 9 SD
Median PFS	Not reached at interim analysis
Treatment Schedule	300 mg orally once daily

The interim analysis demonstrated that **derazantinib** achieved **clinical benefit** across different FGFR2 alteration types, including mutations and amplifications, which have historically shown limited response to other FGFR inhibitors. This suggests **derazantinib** may have a broader potential application in iCCA patients with diverse FGFR2 genetic aberrations compared to more selective FGFR inhibitors [4]. The similar efficacy observed between Cohort 2 (mutations/amplifications) and Cohort 1 (fusions) supports the biological rationale for targeting various FGFR2 alteration types with this agent.

The safety profile observed in Cohort 2 was **consistent with earlier findings** in Cohort 1, with no new safety signals identified. This suggests that the tolerability of **derazantinib** is not significantly influenced by the type of FGFR2 alteration being targeted. The most common adverse events were manageable with supportive care and dose modifications when necessary, supporting the feasibility of long-term treatment administration [4].

# FGFR2 Testing Methodologies & Technical Considerations

## Comparison of Detection Platforms

Comprehensive molecular profiling is essential for identifying patients with FGFR2 alterations who may benefit from **derazantinib** treatment. Multiple testing platforms are available, each with distinct strengths and limitations for detecting different types of FGFR2 abnormalities.

Table 2: FGFR2 Alteration Detection Platforms

Methodology	Alterations Detected	Sensitivity	Tumor Tissue Requirements	Key Advantages	Key Limitations
<b>NGS (DNA-based)</b>	Fusions, rearrangements, mutations, amplifications	High (>99% for fusions)	FFPE tissue (10-20 unstained slides)	Comprehensive detection of all alteration types; identifies novel fusion partners	May miss some fusions with large intronic regions; requires high DNA quality
<b>NGS (RNA-based)</b>	Fusions, rearrangements, overexpression	High (>99% for expressed fusions)	FFPE tissue (5-10 unstained slides)	Confirms functional transcription; higher sensitivity for known fusions	Limited to expressed alterations; RNA degradation concerns
<b>FISH (Break-apart)</b>	Fusions, rearrangements	Moderate-High (>95%)	FFPE tissue (3-5 unstained slides)	Established methodology; independent of fusion partner	Does not identify fusion partner; limited to structural rearrangements
<b>Liquid Biopsy</b>	Fusions, mutations,	Lower than tissue	Blood sample (10-20 mL)	Non-invasive; enables serial	Lower sensitivity for

Methodology	Alterations Detected	Sensitivity	Tumor Tissue Requirements	Key Advantages	Key Limitations
(cfDNA)	amplifications	(varies by platform)		monitoring	fusions; may miss alterations in low-shedding tumors

**Next-generation sequencing (NGS)** represents the **preferred methodology** for comprehensive FGFR2 alteration detection, as recommended by NCCN guidelines for patients with unresectable or metastatic biliary tract cancers [1]. Both DNA-based and RNA-based NGS approaches provide complementary information, with RNA sequencing particularly valuable for confirming functional fusion transcripts. The **FoundationOne CDx** assay represents an FDA-approved companion diagnostic for pemigatinib that detects FGFR2 fusions and rearrangements, establishing a regulatory precedent for FGFR2 testing standards [5] [6].

**Break-apart fluorescence in situ hybridization (FISH)** serves as an alternative method for detecting FGFR2 rearrangements, particularly in settings where NGS is unavailable. This technique uses fluorescent probes that bind to regions upstream and downstream of the FGFR2 breakpoint region, with separation of signals indicating structural rearrangement. While FISH has high specificity, it cannot identify the specific fusion partner, which may have clinical implications in some contexts [1]. For **amplification detection**, FISH or NGS methods are appropriate, while point mutations are most reliably identified through NGS platforms.

## Tissue versus Liquid Biopsy Approaches

The choice between tissue-based and liquid biopsy approaches for FGFR2 testing involves careful consideration of clinical context and technical factors. **Tissue-based testing** remains the **gold standard** for initial diagnosis and biomarker assessment, providing the highest sensitivity for fusion detection and enabling simultaneous histopathological evaluation. However, **liquid biopsy** using circulating tumor DNA (ctDNA) offers a less invasive alternative that may be valuable when tissue is insufficient or unavailable [1].

Emerging evidence suggests that **serial liquid biopsy monitoring** during FGFR inhibitor therapy can provide dynamic assessment of treatment response and emerging resistance mechanisms. Research has demonstrated that FGFR2 fusion variant allele fraction (VAF) in plasma correlates with treatment response,

with decreasing VAF observed during clinical benefit and rising VAF preceding radiographic progression [7]. Additionally, liquid biopsy can detect acquired resistance mutations (such as FGFR2 N550H/K and V565I) that develop under selective pressure of FGFR inhibition, potentially guiding subsequent therapy decisions [7].

## Experimental Protocols & Detailed Methodologies

### Next-Generation Sequencing (NGS) Workflow

The following protocol outlines comprehensive FGFR2 alteration detection using NGS:

#### Sample Preparation:

- Obtain **FFPE tissue sections** (10-15 unstained slides at 4-5µm thickness) with associated H&E-stained slide for tumor content assessment.
- Ensure tumor content exceeds **20%** and necrosis comprises less than **30%** of the sample.
- Macrodissect tumor-rich areas if necessary to enrich malignant cell content.
- Extract DNA using validated kits (e.g., QIAamp DNA FFPE Tissue Kit) with quantification by fluorometry (Qubit dsDNA HS Assay).
- Assess DNA quality via fragment analyzer; DV200 > 30% is generally acceptable.

#### Library Preparation:

- Fragment DNA to target size of 150-200bp using Covaris ultrasonication.
- Perform end repair, A-tailing, and adapter ligation using commercially available library preparation kits.
- Utilize hybridization-based capture with baits covering full coding regions of FGFR1-4, known fusion partners (BICC1, TACC2, etc.), and cancer-relevant genes.
- Amplify captured libraries with limited-cycle PCR (typically 10-12 cycles).

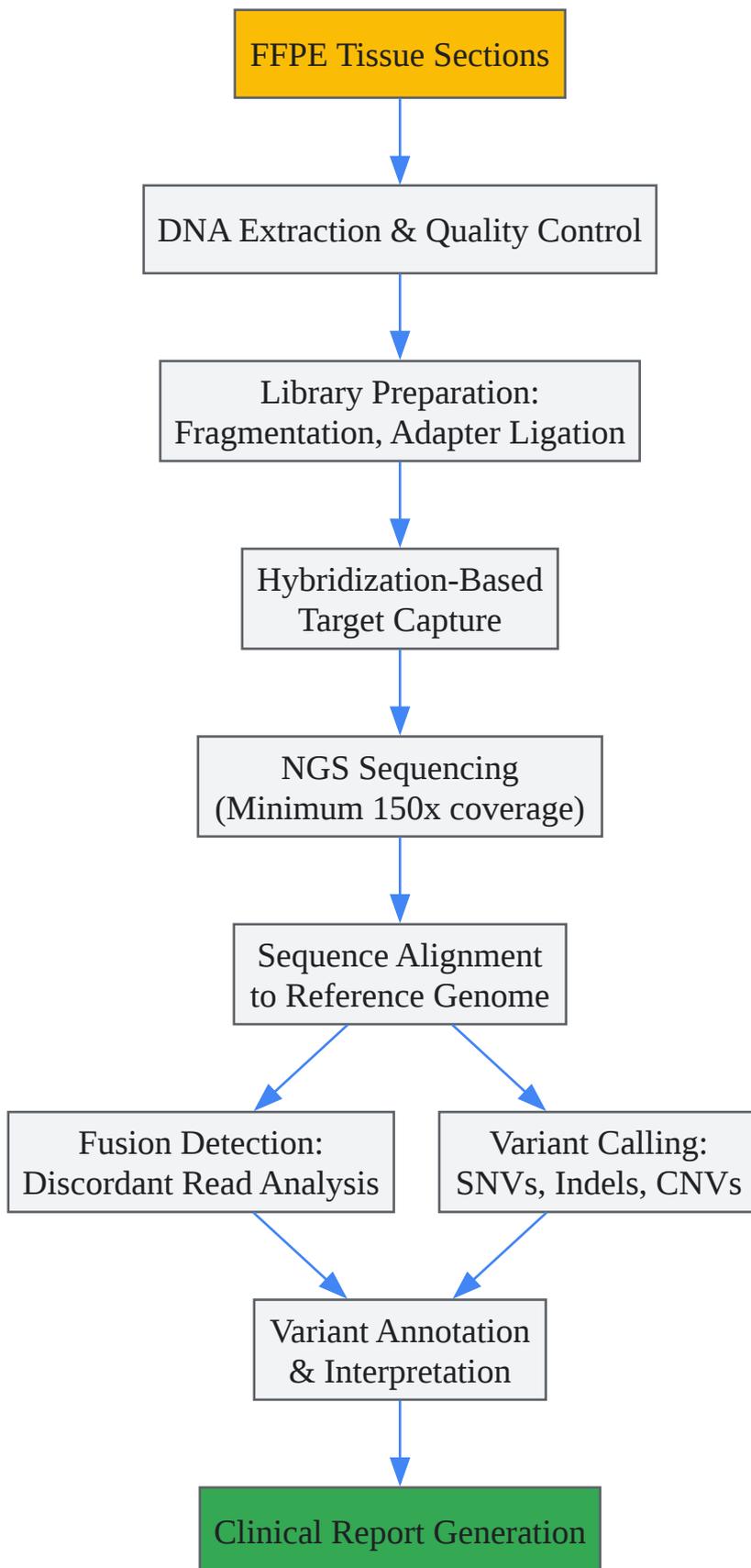
#### Sequencing & Analysis:

- Sequence on Illumina platforms (NovaSeq 6000) to achieve minimum 150x average coverage with >100x coverage for >95% of targets.
- Align sequences to reference genome (GRCh38) using optimized aligners (BWA-MEM, STAR).
- Detect fusions using specialized algorithms (FusionCatcher, STAR-Fusion, Arriba) with manual review of discordant reads and split reads spanning breakpoints.

- Call single nucleotide variants and indels using mutational callers (MuTect2, VarScan2) with annotation via ANNOVAR.
- Determine amplifications from normalized read depth ratios compared to ploidy-matched controls.

## **Quality Control:**

- Include positive control samples with known FGFR2 fusions (e.g., FGFR2-BICC1) and negative controls.
- Require minimum unique molecular coverage of 100x across FGFR2 exons.
- Establish threshold of  $\geq 5$  supporting reads for fusion calling with spanning reads across breakpoints.



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## Fluorescence In Situ Hybridization (FISH) Protocol

For detection of FGFR2 rearrangements using break-apart FISH:

### Probe Preparation:

- Use commercially available FGFR2 break-apart FISH probes with 5' SpectrumGreen and 3' SpectrumRed labels.
- Pre-warm probes to room temperature and protect from light.
- Prepare 10 $\mu$ L probe mixture per sample according to manufacturer's instructions.

### Sample Pretreatment:

- Cut FFPE sections at 4-5 $\mu$ m thickness onto charged slides.
- Bake slides at 56°C for 30-60 minutes to ensure adhesion.
- Deparaffinize in xylene (3 changes, 10 minutes each) and hydrate through ethanol series (100%, 85%, 70%).
- Perform antigen retrieval using pre-warmed citrate buffer (80°C, 30 minutes).
- Digest with pepsin solution (0.5mg/mL in 0.1N HCl) at 37°C for 10-30 minutes.
- Dehydrate through ethanol series (70%, 85%, 100%) and air dry.

### Hybridization:

- Apply probe mixture to target area and cover with glass coverslip.
- Seal edges with rubber cement to prevent evaporation.
- Denature at 85°C for 5 minutes and hybridize at 37°C in humidified chamber for 16-20 hours.

### Post-Hybridization Washes:

- Remove coverslips and wash in 2 $\times$  SSC/0.3% NP-40 at 75°C for 5 minutes.
- Counterstain with DAPI (125ng/mL in antifade solution).
- Apply coverslip and seal with nail polish.

### Microscopy & Interpretation:

- Score using fluorescence microscope with appropriate filters (DAPI, FITC, Texas Red).
- Count at least 50 non-overlapping tumor cell nuclei with clear signals.
- **Normal pattern:** Tightly adjacent or overlapping green/red signals (yellow).

- **Rearrangement pattern:** Separation of green and red signals (>2 signal diameters).
- **Positive result:** >15% of tumor cells show split signals.

## Clinical Implementation & Patient Selection

### Indications for Testing & Patient Selection

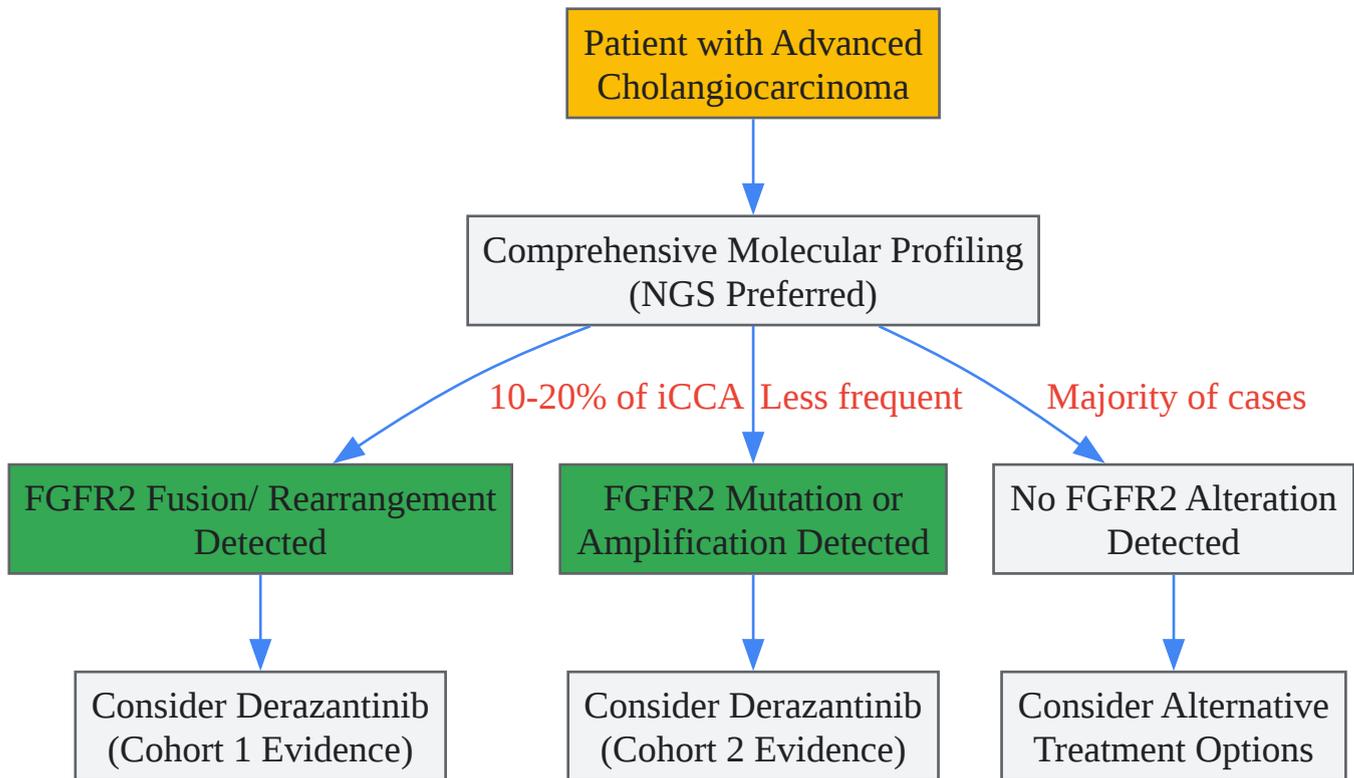
Molecular testing for FGFR2 alterations should be integrated into standard diagnostic workflows for specific patient populations. Based on current evidence and guidelines, the following indications warrant FGFR2 testing:

- **All patients with unresectable or metastatic intrahepatic cholangiocarcinoma** at diagnosis, as FGFR2 fusions occur in 10-20% of these cases [1].
- **Patients with extrahepatic cholangiocarcinoma** may also be considered for testing, though the incidence is lower than in intrahepatic variants.
- **Patients with advanced solid tumors** that have progressed on standard therapies, particularly those with histologies associated with FGFR2 alterations (e.g., breast, gastric, endometrial cancers) [2].
- **Cases where tissue availability is limited** may benefit from liquid biopsy approaches, with confirmation by tissue testing when possible.

The **FIDES-01 trial** specifically enrolled patients with inoperable or advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions (Cohort 1) or FGFR2 mutations/amplifications (Cohort 2), demonstrating clinical efficacy across these alteration types [4]. This supports the rationale for comprehensive FGFR2 testing beyond just fusions when considering **derazantinib** therapy. Current evidence suggests that FGFR2 fusions show the highest response rates to FGFR inhibition, with amplifications and specific activating mutations also demonstrating clinical benefit.

### Testing Algorithm & Clinical Decision Pathway

Implementing a systematic approach to FGFR2 testing ensures optimal patient identification and treatment selection.



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## Resistance Monitoring & Management

Understanding and monitoring resistance mechanisms is crucial for optimizing **derazantinib** therapy. Both primary and acquired resistance have been observed with FGFR inhibitors:

### Primary Resistance Mechanisms:

- Co-occurring genomic alterations in parallel signaling pathways (e.g., KRAS, TP53)
- Tumor heterogeneity with FGFR2-negative subclones
- Inadequate drug exposure due to pharmacological factors

### Acquired Resistance Mechanisms:

- **Gatekeeper mutations** in the FGFR2 kinase domain (e.g., N550, V565) that interfere with drug binding [7]
- **Activation of bypass signaling pathways** (e.g., EGFR-dependent pathways) that diminish dependence on FGFR signaling [8]
- **Polyclonal resistance** emerging from multiple subclones with different resistance mechanisms

### Monitoring Strategies:

- **Radiographic assessment** every 8-12 weeks using RECIST 1.1 criteria
- **Serial liquid biopsy** monitoring of FGFR2 fusion VAF and emerging resistance mutations [7]
- **CA19-9 monitoring** in conjunction with other biomarkers (though limited specificity)
- **Ophthalmologic examinations** to monitor for class-effect toxicities (retinal pigment epithelial detachment)

Emerging strategies to overcome resistance include **irreversible FGFR inhibitors** (e.g., futibatinib) that may circumvent gatekeeper mutations, and **combination therapies** targeting parallel pathways (e.g., EGFR inhibition) to prevent bypass signaling activation [8]. Clinical trials exploring these approaches are underway and may inform subsequent therapy choices after **derazantinib** progression.

## Conclusion

The development of **derazantinib** represents significant progress in precision medicine for patients with FGFR2-altered cancers, particularly intrahepatic cholangiocarcinoma. The **FIDES-01 trial** demonstrates that **derazantinib** has activity across multiple FGFR2 alteration types, including fusions, mutations, and amplifications, potentially expanding the treatable patient population beyond those with only FGFR2 fusions [4].

Successful implementation requires **robust molecular testing** using comprehensive NGS platforms that can detect all FGFR2 alteration types with high sensitivity. While tissue-based testing remains the gold standard, liquid biopsy approaches offer promising opportunities for serial monitoring of treatment response and emerging resistance. The **clinical testing algorithm** should prioritize patients with intrahepatic cholangiocarcinoma but also consider testing other solid tumors with FGFR2 alteration prevalence.

Future directions include optimizing **combination therapies** to enhance efficacy and delay resistance, developing more selective FGFR2 inhibitors to improve therapeutic index, and validating biomarkers to predict response and resistance. The novel clinical trial design discussed by Dr. Roychowdhury, enabling participation through local oncologists without requiring travel to central sites, may accelerate enrollment in rare molecular subsets and serve as a model for future precision oncology trials [9].

As the field advances, continued collaboration between researchers, clinicians, and diagnostic professionals will be essential to fully realize the potential of targeted therapies like **derazantinib** for patients with

FGFR2-altered cancers.

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**Address:** Ontario, CA 91761, United States

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